molecular formula C12H16O4 B597277 Ethyl 2-(3-methoxyphenoxy)propanoate CAS No. 141289-99-8

Ethyl 2-(3-methoxyphenoxy)propanoate

Cat. No. B597277
CAS RN: 141289-99-8
M. Wt: 224.256
InChI Key: HZWBLFWDSWTRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C12H16O4 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-methoxyphenoxy)propanoate consists of 12 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 224.25 .

Scientific Research Applications

  • Chemo-Enzymatic Synthesis of Chiral Epoxides : Ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, derived from Ethyl 2-(3-methoxyphenoxy)propanoate, are identified as valuable precursors in many chemical syntheses. A study proposed a safer and more sustainable chemo-enzymatic synthetic pathway for these epoxides, demonstrating their potential in high-value chemical production (Peru et al., 2016).

  • Crystal Packing Interactions : Research on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, a related compound, revealed unique N⋯π and O⋯π interactions in crystal packing, suggesting applications in materials science and crystal engineering (Zhang, Wu, & Zhang, 2011).

  • Biological Study of Isopropanol Derivatives : A study on derivatives of p-methoxyphenol and ethyl p-hydroxybenzoate, which are structurally related to Ethyl 2-(3-methoxyphenoxy)propanoate, investigated their antiarrhythmic activities, indicating potential applications in pharmaceuticals (Cheng Shu-hua, 2004).

  • Synthesis of Methyl Propanoate : Research on the production of methyl propanoate, using a pathway that may involve Ethyl 2-(3-methoxyphenoxy)propanoate, highlights its application in industrial chemistry and catalysis (Clegg et al., 1999).

  • Synthesis of Novel Copolymers : Studies have explored the synthesis of novel copolymers using ethylene derivatives like Ethyl 2-(3-methoxyphenoxy)propanoate, indicating its role in the development of new polymeric materials (Kharas et al., 2016).

  • Development of Herbicides : The synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, structurally similar to Ethyl 2-(3-methoxyphenoxy)propanoate, indicates its potential in the development of new herbicidal compounds (Makino & Yoshioka, 1987).

properties

IUPAC Name

ethyl 2-(3-methoxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-15-12(13)9(2)16-11-7-5-6-10(8-11)14-3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWBLFWDSWTRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methoxyphenoxy)propanoate

Synthesis routes and methods

Procedure details

3-Methoxyphenol (0.30 mol), Cs2CO3 (197.0 g, 0.61 mol), and ethyl 2-bromopropionate (54.3 g, 0.30 mol) were combined in anhydrous DMF (1000 mL) and stirred at 90° C. under an atmosphere of nitrogen. After 16 h, the DMF was removed in vacuo. The residue was dissolved in ethyl acetate (300 mL) and washed twice with water and once with brine. The organic layer was dried over Na2SO4 and concentrated in vacuo to produce an oil.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
197 g
Type
reactant
Reaction Step Two
Quantity
54.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

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